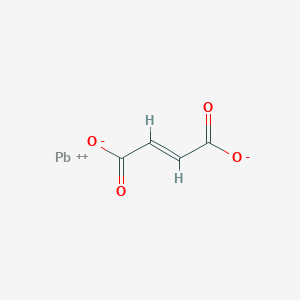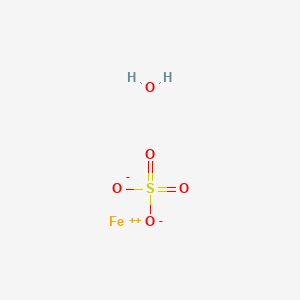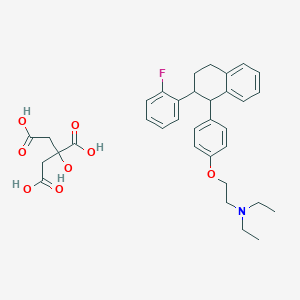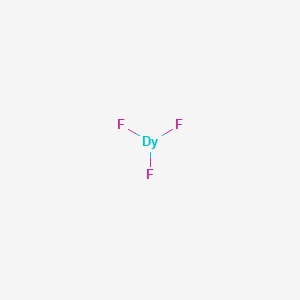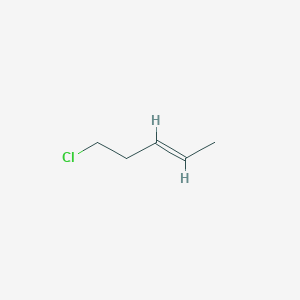
(E)-5-Chloropent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-Chloropent-2-ene is a chemical compound that belongs to the class of chlorinated alkenes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
(E)-5-Chloropent-2-ene acts as an alkylating agent, which means that it can donate an alkyl group to a nucleophile. This compound can react with various nucleophiles, including DNA and proteins, leading to the formation of covalent bonds. This reaction can result in the inhibition of DNA replication and protein synthesis, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
(E)-5-Chloropent-2-ene has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in human cells, leading to apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. Furthermore, (E)-5-Chloropent-2-ene has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-5-Chloropent-2-ene in lab experiments include its high yield of synthesis, its relatively low cost, and its versatility in various applications. However, this compound can be hazardous and toxic, requiring proper handling and disposal. Moreover, its reactivity with various nucleophiles can make it challenging to control the reaction conditions, leading to unwanted side reactions.
Direcciones Futuras
Future research on (E)-5-Chloropent-2-ene can focus on the development of more efficient and selective synthesis methods that can reduce the formation of unwanted byproducts. Moreover, the study of the mechanism of action of this compound can provide insights into its potential as an anticancer agent and its effects on the nervous system. Furthermore, the investigation of the toxicity and environmental impact of (E)-5-Chloropent-2-ene can lead to the development of safer and more sustainable alternatives.
Métodos De Síntesis
(E)-5-Chloropent-2-ene can be synthesized using various methods, including the reaction between 5-chloropentan-2-ol and a strong acid, such as hydrochloric acid or sulfuric acid. Another method involves the reaction between 5-chloropentan-2-one and a strong base, such as sodium hydroxide, in the presence of a catalyst like copper (I) iodide. The yield of this compound using these methods is relatively high and can be purified using distillation techniques.
Aplicaciones Científicas De Investigación
(E)-5-Chloropent-2-ene is used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. This compound is also used in the synthesis of polymers, such as polyethylene and polypropylene, and in the production of plasticizers, which are used to increase the flexibility of plastics.
Propiedades
Número CAS |
10524-07-9 |
|---|---|
Nombre del producto |
(E)-5-Chloropent-2-ene |
Fórmula molecular |
C5H9Cl |
Peso molecular |
104.58 g/mol |
Nombre IUPAC |
(E)-5-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2+ |
Clave InChI |
QTRJVMJEBVLXOK-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CCCl |
SMILES |
CC=CCCCl |
SMILES canónico |
CC=CCCCl |
Otros números CAS |
10524-07-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



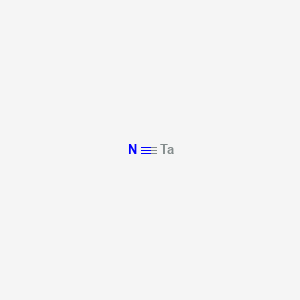
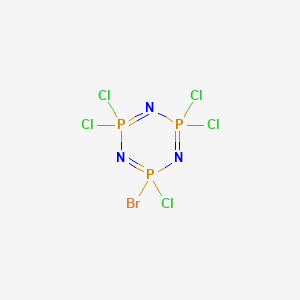
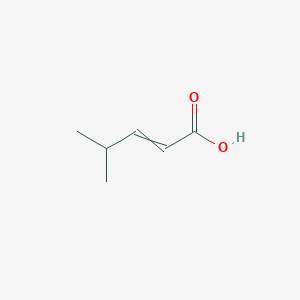
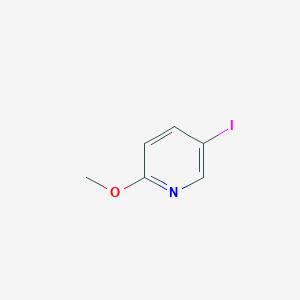

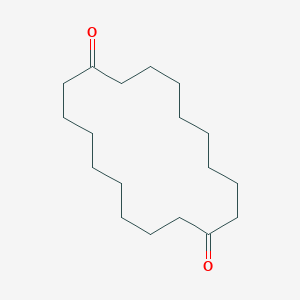
![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)

